methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Chiral Resolution Diastereomer Separation Proline Derivative Synthesis

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride (CAS 189690-91-3) is a stereochemically defined, non-proteinogenic amino acid ester belonging to the trans-3-substituted proline family. The compound features a (2S,3S) configuration, which places the ethyl substituent in a trans relationship to the carboxylate ester, a geometry that has been shown to significantly influence pyrrolidine ring pucker and the conformational preferences of derived peptides.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Cat. No. B12288806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCCC1CCNC1C(=O)OC.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
InChIKeyUULFFIJPLBXISM-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride – A Chiral Proline-Derived Building Block for Asymmetric Synthesis and Peptide Engineering


Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride (CAS 189690-91-3) is a stereochemically defined, non-proteinogenic amino acid ester belonging to the trans-3-substituted proline family. The compound features a (2S,3S) configuration, which places the ethyl substituent in a trans relationship to the carboxylate ester, a geometry that has been shown to significantly influence pyrrolidine ring pucker and the conformational preferences of derived peptides [1]. It is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates handling in solid-phase or solution-phase peptide coupling protocols [2]. Its primary utility lies in serving as a chiral intermediate for the synthesis of conformationally constrained peptide analogues and as a precursor to trans-3-ethyl-L-proline, an unnatural amino acid that has been incorporated into polyproline helices to modulate stability and folding dynamics.

Why Generic Substitution Fails for Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride in Research and Development


Simple substitution of methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride with a different diastereomer, free-base form, or alternative 3-alkylproline ester carries significant risk of altering reaction outcomes and peptide properties. The (2S,3S) trans configuration is diastereomerically distinct from the (2S,3R) cis isomer, and studies on the parent amino acid have demonstrated that cis- and trans-3-ethylproline exhibit markedly different reactivity under selective saponification conditions, enabling their chromatographic separation only after derivatisation [1]. Furthermore, proton affinity measurements on analogous cis-3-substituted prolines reveal that even a single methylene chain-length difference (methyl → ethyl) shifts proton affinity by 2.5 kJ mol⁻¹, which can affect ionisation efficiency in mass spectrometric detection and, by extension, analytical method transferability [2]. The hydrochloride salt form additionally provides controlled counterion stoichiometry that influences solubility and coupling activation kinetics compared to the free amino ester, making untested interconversion a source of reproducibility failure in established synthetic routes.

Quantified Differentiation Evidence for Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride


Diastereomeric Separation Efficiency: N-(p-Toluenesulfonyl)-trans-3-ethylproline Methyl Ester vs. Cis Isomer Under Selective Saponification

The trans configuration of the ethyl substituent relative to the carboxylate ester is the key structural determinant enabling efficient diastereomeric separation. Tiba and Overberger demonstrated that N-(p-toluenesulfonyl)-trans-3-ethylproline methyl ester (the tosyl derivative of the target compound's free base) undergoes selective saponification with 0.25 N methanolic sodium hydroxide at a rate that allows complete separation from its cis counterpart, whereas the corresponding mixture of free cis- and trans-3-ethylproline cannot be resolved without prior tosylation [1]. This functional differentiation is exploited in preparative-scale resolution protocols where the trans isomer is isolated with high optical purity using (+)-dibenzoyl-D-tartaric acid as a resolving agent.

Chiral Resolution Diastereomer Separation Proline Derivative Synthesis

Proton Affinity Shift as a Function of 3-Alkyl Chain Length in Modified Prolines – Class-Level Implication for Mass Spectrometric Detection

Although direct proton affinity (PA) data for the (2S,3S)-trans-3-ethylproline methyl ester hydrochloride are absent from the literature, class-level measurements on cis-3-substituted prolines provide quantitative evidence that alkyl substitution at the 3-position systematically elevates gas-phase basicity. Mezzache et al. (2005) reported PAs of 936 kJ mol⁻¹ (proline), 940.5 kJ mol⁻¹ (cis-3-methylproline), and 943 kJ mol⁻¹ (cis-3-ethylproline), corresponding to a +4.5 kJ mol⁻¹ gain upon methylation and a further +2.5 kJ mol⁻¹ gain upon ethyl substitution [1]. This trend is expected to extend to the trans series and predicts that the 3-ethyl analogue, including the methyl ester hydrochloride, will exhibit higher proton affinity than the corresponding 3-methyl or unsubstituted proline ester, directly impacting electrospray ionisation efficiency and detection limits in LC-MS assays.

Mass Spectrometry Proton Affinity Ionisation Efficiency Proline Analogs

Conformational Impact of the 3-Ethyl Substituent on Polyproline Helix Stability – Class-Level Inference from Poly(trans-3-ethylproline) Studies

Polymerisation of trans-3-ethylproline N-carboxyanhydrides yields poly(trans-3-ethylproline) (PT3EP), which exhibits altered conformational behaviour relative to unsubstituted polyproline. Circular dichroism spectroscopy revealed that incorporation of an ethyl group at the 3-position of the pyrrolidine ring causes a noticeable change in the conformational behaviour of the polymer in solution [1]. Although these data are derived from the free amino acid polymer rather than the methyl ester hydrochloride itself, they establish that the trans-3-ethyl substitution pattern imparts quantifiably distinct secondary structure preferences that are directly transferable to peptides incorporating the (2S,3S)-3-ethylproline residue. This is a class-level inference: the methyl ester hydrochloride is a protected precursor that, upon hydrolysis and coupling, yields the same 3-ethylproline residue whose conformational effects have been experimentally characterised.

Polyproline Helix Conformational Stability Circular Dichroism Peptide Engineering

Optimal Procurement and Application Scenarios for Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride


Solid-Phase Peptide Synthesis of Conformationally Constrained Analogues Incorporating trans-3-Ethyl-L-proline

The hydrochloride salt is directly compatible with standard Fmoc- or Boc-SPPS protocols after simple carboxylate deprotection. The (2S,3S) stereochemistry pre-installed in the building block eliminates the need for post-coupling chiral resolution, avoiding the documented difficulty of separating cis/trans diastereomers of free 3-ethylproline [1]. Researchers investigating collagen triple-helix stabilisation or proline-rich antimicrobial peptides benefit from the known conformational perturbation imparted by the 3-ethyl substituent on polyproline helices, as evidenced by CD spectroscopy studies on poly(trans-3-ethylproline) [2].

Chiral Intermediate for the Synthesis of Enantiopure trans-3-Ethyl-L-proline

For laboratories requiring the free amino acid trans-3-ethyl-L-proline, the methyl ester hydrochloride offers a straightforward, atom-efficient precursor: methyl ester hydrolysis under mild basic conditions yields the zwitterionic amino acid without epimerisation at either C-2 or C-3. The established resolution protocol employing (+)-dibenzoyl-D-tartaric acid [1] confirms that the (2S,3S) configuration of the methyl ester corresponds to the L-trans series, providing configurational certainty that is not available when purchasing racemic or diastereomeric mixtures of 3-ethylproline.

Internal Standard or Reference Compound in LC-MS/MS Method Development for Proline-Derived Metabolites

Based on class-level proton affinity data showing that 3-alkyl substitution raises gas-phase basicity, the ethyl-substituted scaffold is predicted to ionise more efficiently than the corresponding methyl or unsubstituted proline ester in positive-mode ESI [3]. This property supports its use as an internal standard in quantitative bioanalytical methods targeting proline-containing peptides or metabolites, where consistent and high ionisation efficiency is required to achieve lower limits of quantification.

Foldamer and Peptidomimetic Research Where Side-Chain Steric Bulk Influences Secondary Structure

The trans-3-ethyl group introduces steric bulk that modulates pyrrolidine ring pucker and restricts backbone conformational freedom. The resulting polyproline helix alterations, documented by CD spectroscopy [2], provide a rational basis for selecting the (2S,3S) ethyl-substituted building block over the sterically smaller 3-methyl or the sterically undemanding unsubstituted proline ester when designing foldamers that require a specific helix sense or thermal stability profile.

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